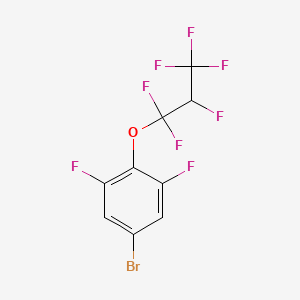

5-Bromo-1,3-difluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 5-Bromo-1,3-difluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene typically involves halogenation, fluorination, and etherification steps. For instance, the preparation of 1-Bromo-3,5-bis(trifluoromethyl)benzene, a compound with a somewhat related structure, was achieved by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in acidic media, showcasing the use of halogenation in these synthesis pathways (Porwisiak & Schlosser, 1996).

Molecular Structure Analysis

The molecular structure of halogenated benzenes, like our compound of interest, often involves interactions such as C–H···Br, C–Br···Br, and C–Br···π, which can influence the compound's reactivity and physical properties. Studies on bromo- and bromomethyl-substituted benzenes have highlighted the variability in packing motifs despite the chemical similarity, which could be relevant for understanding the structural characteristics of this compound (Jones, Kuś, & Dix, 2012).

Applications De Recherche Scientifique

Organometallic Synthesis Applications

1-Bromo-3,5-bis(trifluoromethyl)benzene is a versatile starting material for organometallic synthesis, used to prepare various synthetically useful reactions via phenylmagnesium, -lithium, and -copper intermediates, demonstrating the importance of bromo- and trifluoromethyl-substituted benzene compounds in organometallic chemistry (Porwisiak & Schlosser, 1996).

Synthesis of Fluorine-containing Polyethers

Research on the synthesis and characterization of new fluorine-containing polyethers uses highly fluorinated monomers for producing soluble, hydrophobic, low dielectric polyethers, indicating the utility of fluorinated benzene compounds in developing materials with unique properties (Fitch et al., 2003).

Coordination Chemistry of Fluorocarbons

The coordination chemistry of fluorocarbons explores the reactions of 1,3-bis(bromomethyl)-2-fluorobenzene to yield [3.3]-m-cyclophanes, which form complexes with Group I and II metal ions. This study illustrates the role of bromo- and fluorosubstituted benzene compounds in forming complexes with potential applications in materials science (Plenio, Hermann, & Diodone, 1997).

Applications in Organic Synthesis

Dibromomethyl- and bromomethyl- or bromo-substituted benzenes and naphthalenes study discusses the structures and interactions of these compounds, highlighting their importance in understanding molecular interactions crucial for designing organic synthesis pathways (Kuś et al., 2023).

Synthesis of Bromo-, Boryl-, and Stannyl-functionalized Benzenes

The development of efficient routes to functionalized benzenes starting from bis(trimethylsilyl)benzenes for use in benzyne precursors, Lewis acid catalysts, and luminophores showcases the versatility of bromo-substituted benzene derivatives in synthetic chemistry (Reus et al., 2012).

Mécanisme D'action

- Suzuki-Miyaura Coupling : This compound can participate in Suzuki-Miyaura coupling reactions. In this process, the bromine atom can react with aryl boronic acids or boronate esters catalyzed by palladium .

Mode of Action

Pharmacokinetics (ADME)

Propriétés

IUPAC Name |

5-bromo-1,3-difluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3BrF8O/c10-3-1-4(11)6(5(12)2-3)19-9(17,18)7(13)8(14,15)16/h1-2,7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSAUPLUHLMXWHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)OC(C(C(F)(F)F)F)(F)F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3BrF8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-(2-(2-Chloro-3-(2-(1,1-dimethyl-3-(4-sulfobutyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate](/img/structure/B1143018.png)

![3-[2-(4-Tert-butylphenoxy)-5-nitrophenyl]prop-2-enoic acid](/img/structure/B1143030.png)